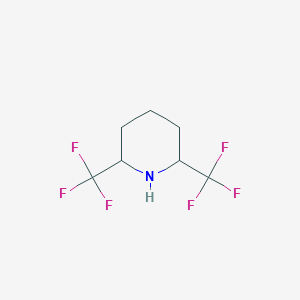![molecular formula C8H12N4O B13244147 N-[(2-Methoxypyridin-4-yl)methyl]guanidine](/img/structure/B13244147.png)
N-[(2-Methoxypyridin-4-yl)methyl]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-Methoxypyridin-4-yl)methyl]guanidine is a chemical compound with the molecular formula C8H12N4O It is known for its unique structure, which includes a methoxypyridine ring and a guanidine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Methoxypyridin-4-yl)methyl]guanidine typically involves the reaction of 2-methoxypyridine with a guanidine derivative. One common method involves the use of N,N’-di-Boc-guanidine and 2-methoxypyridine-4-carbaldehyde in the presence of a suitable base and solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-Methoxypyridin-4-yl)methyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while reduction could produce N-[(2-Methoxypyridin-4-yl)methyl]amine.
Applications De Recherche Scientifique
N-[(2-Methoxypyridin-4-yl)methyl]guanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of pyridine-containing enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of N-[(2-Methoxypyridin-4-yl)methyl]guanidine involves its interaction with specific molecular targets. The methoxypyridine ring can interact with enzyme active sites, potentially inhibiting their activity. The guanidine group can form hydrogen bonds with amino acid residues, further stabilizing the compound-enzyme complex. These interactions can disrupt normal enzyme function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(2-Methoxypyridin-3-yl)methyl]guanidine
- N-[(2-Methoxypyridin-5-yl)methyl]guanidine
- N-[(2-Methoxypyridin-6-yl)methyl]guanidine
Uniqueness
N-[(2-Methoxypyridin-4-yl)methyl]guanidine is unique due to the specific positioning of the methoxy group on the pyridine ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from its isomers .
Propriétés
Formule moléculaire |
C8H12N4O |
|---|---|
Poids moléculaire |
180.21 g/mol |
Nom IUPAC |
2-[(2-methoxypyridin-4-yl)methyl]guanidine |
InChI |
InChI=1S/C8H12N4O/c1-13-7-4-6(2-3-11-7)5-12-8(9)10/h2-4H,5H2,1H3,(H4,9,10,12) |
Clé InChI |
MQMJOFPHEKFWKP-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=CC(=C1)CN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


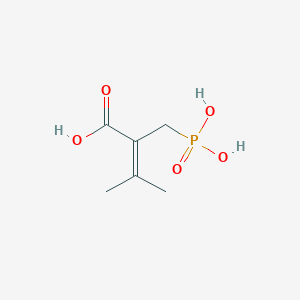
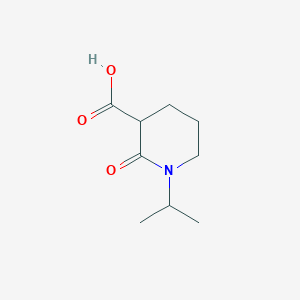
![2-Bromo-6-{[(pentan-3-yl)amino]methyl}phenol](/img/structure/B13244071.png)
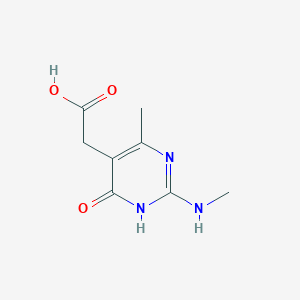
![8-(3-Nitrophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13244107.png)
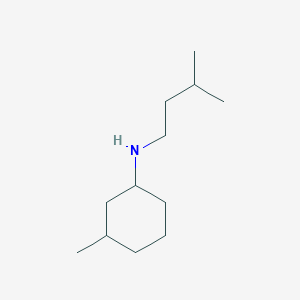
![2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine](/img/structure/B13244114.png)

![5-(Azetidin-3-yl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B13244124.png)
![N,N-Diethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-5-amine](/img/structure/B13244125.png)
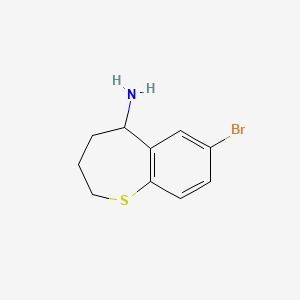
![2-Methyl-1-[(3-methylcyclopentyl)amino]propan-2-ol](/img/structure/B13244132.png)

